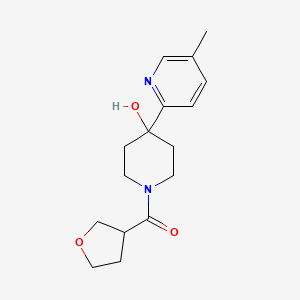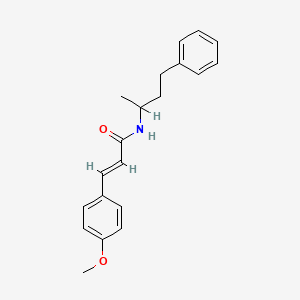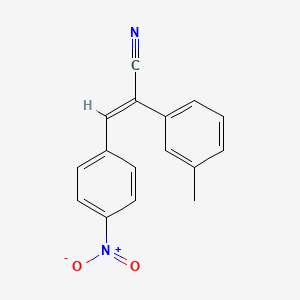![molecular formula C19H21N5O B5301731 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one](/img/structure/B5301731.png)
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research for various diseases. CPI-455 is a pyrrolidinone-based compound that has a unique chemical structure, making it a potent inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one involves the inhibition of certain enzymes, such as lysine demethylases. These enzymes are involved in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting these enzymes, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one can modulate gene expression, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disease research, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are implicated in the progression of Alzheimer's disease. Additionally, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been shown to have anti-inflammatory properties, which may be useful in treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one in lab experiments is its potency as an inhibitor of lysine demethylases. This makes it a valuable tool for studying the role of these enzymes in disease progression. However, one limitation of using 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one is its specificity for lysine demethylases. This means that it may not be useful for studying other enzymes or pathways involved in disease progression.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one. One direction is the development of more potent and specific inhibitors of lysine demethylases, which may have greater therapeutic potential. Another direction is the study of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one in combination with other drugs, which may enhance its therapeutic effects. Additionally, the use of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one in clinical trials for various diseases may be a promising avenue for future research.
Synthesemethoden
The synthesis of 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one involves the reaction of various chemicals, including pyrrolidinone, 3-(1H-pyrazol-1-yl)phenylboronic acid, and 1H-imidazole-1-carboxaldehyde. The reaction takes place in the presence of a palladium catalyst, which facilitates the coupling of the chemicals. The resulting product is purified using column chromatography, yielding a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been extensively studied for its potential use in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been shown to inhibit the activity of certain enzymes, such as lysine demethylases, which are involved in the progression of cancer. 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, 1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one has been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[3-[2-(3-pyrazol-1-ylphenyl)imidazol-1-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-18-7-2-10-22(18)11-4-12-23-14-9-20-19(23)16-5-1-6-17(15-16)24-13-3-8-21-24/h1,3,5-6,8-9,13-15H,2,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCHELQQIIJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C=CN=C2C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)

![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)
![1-methyl-4-(naphtho[2,1-b]furan-2-ylcarbonyl)piperazine](/img/structure/B5301728.png)
![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5301751.png)